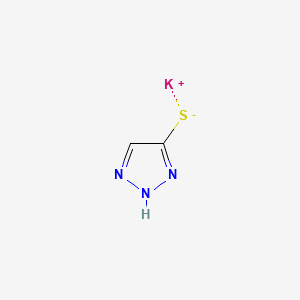

Potassium 1,2,3-triazole-5-thiolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

37539-04-1 |

|---|---|

Molecular Formula |

C2H2KN3S |

Molecular Weight |

139.22 g/mol |

IUPAC Name |

potassium;2H-triazole-4-thiolate |

InChI |

InChI=1S/C2H3N3S.K/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);/q;+1/p-1 |

InChI Key |

KGOYUAKADZFFCO-UHFFFAOYSA-M |

Canonical SMILES |

C1=NNN=C1[S-].[K+] |

Origin of Product |

United States |

Preparation Methods

Reaction of 1H-1,2,3-triazole-4-thiol with Potassium Hydroxide

- Step 1: Dissolve 1H-1,2,3-triazole-4-thiol in a suitable solvent such as water or methanol.

- Step 2: Add an equimolar or slight excess amount of potassium hydroxide to the solution.

- Step 3: Stir the mixture at ambient temperature to allow complete deprotonation of the thiol group.

- Step 4: The potassium 1,2,3-triazole-5-thiolate precipitates or remains in solution depending on solvent choice.

- Step 5: Isolate the product by filtration or evaporation, followed by drying under vacuum.

This method is favored for its simplicity and high yield, producing a pure thiolate salt without the need for harsh reagents or complex purification steps.

Alternative Synthetic Routes and Related Thiolate Preparations

While direct synthesis from 1H-1,2,3-triazole-4-thiol is the primary method, related heterocyclic thiolates such as 5-mercapto-1,2,3-thiadiazole potassium salts have been prepared via multi-step synthetic routes involving:

- Alkylation of thiopropanoate salts with dialkoxyethyl bromides.

- Hydrolysis and condensation with substituted hydrazines.

- Cyclization using thionyl chloride and triethylamine.

- Final treatment with potassium methoxide to yield the potassium thiolate salt.

These methods, although more complex, provide insights into the preparation of structurally related thiolate salts and can be adapted for triazole derivatives if necessary.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Sodium methoxide, l,l-diethoxyethyl bromide | Formation of alkylated thiopropanoate |

| Hydrolysis | Dilute HCl, ambient temperature | Formation of 3-(2-oxoethylthio)propanoate |

| Condensation | Substituted hydrazine, ethanol, reflux | Formation of hydrazone derivative |

| Cyclization | Thionyl chloride, triethylamine, ambient temp | Formation of thiadiazole ring |

| Treatment with potassium methoxide | Methanol, ambient temperature | Formation of potassium thiolate salt |

This multi-step approach is more suited for complex derivatives but demonstrates the chemical versatility in thiolate salt synthesis.

Research Findings and Analytical Data

- The potassium salt of 1,2,3-triazole-5-thiolate is characterized by its molecular formula C2H2KN3S and molecular weight of 139.22 g/mol.

- Structural analysis confirms the thiolate anion formation at the 5-position of the triazole ring.

- The compound exhibits stability under ambient conditions and is typically isolated as a crystalline solid or powder.

- Spectroscopic methods such as NMR and IR are used to confirm the absence of the thiol proton and the presence of the thiolate anion.

- The compound is used as a ligand in coordination chemistry and as a precursor in organic synthesis due to its nucleophilic sulfur atom.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Deprotonation | 1H-1,2,3-triazole-4-thiol | Potassium hydroxide, ambient temp | Simple, high yield, mild conditions | Requires pure thiol starting material |

| Multi-step Alkylation & Cyclization | Alkyl 3-thiopropanoate salts | Dialkoxyethyl bromide, hydrazines, thionyl chloride | Enables complex derivatives synthesis | Multi-step, time-consuming, uses harsher reagents |

Chemical Reactions Analysis

Types of Reactions

Potassium 1,2,3-triazole-5-thiolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides are commonly used.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Substituted triazoles.

Scientific Research Applications

Applications in Coordination Chemistry

Coordination Chemistry : Potassium 1,2,3-triazole-5-thiolate acts as a ligand in metal complexes. Its unique structure allows for various interactions with metal ions, leading to the formation of stable coordination compounds. These complexes are studied for their potential applications in catalysis and materials science.

| Metal Ion | Complex Type | Notable Properties |

|---|---|---|

| Copper | Cu(II) complex | Exhibits significant catalytic activity |

| Silver | Ag(I) complex | Enhanced antimicrobial properties |

| Zinc | Zn(II) complex | Potential use in drug delivery systems |

Recent studies have highlighted the biological activities of this compound, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity : Research shows that this compound exhibits significant antibacterial effects against various pathogens. For instance, it has been tested against Escherichia coli and Staphylococcus aureus , showing promising results.

| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

Anticancer Activity : this compound has also been investigated for its anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| A-549 (lung cancer) | 25 | 12.78 |

| MCF-7 (breast cancer) | 30 | 10.00 |

Synthesis Protocol

- Combine potassium hydroxide with thiourea.

- Add an appropriate azide compound.

- Employ microwave irradiation to facilitate cyclization.

- Isolate the product through crystallization.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antimicrobial Studies : A study demonstrated that this compound significantly inhibited bacterial growth in vitro, suggesting its potential as an antimicrobial agent in clinical settings .

- Anticancer Research : Another investigation focused on its efficacy against lung and breast cancer cell lines, revealing that it induces apoptosis effectively .

- Coordination Complexes : Research on metal complexes formed with this compound showed enhanced catalytic properties in organic reactions .

Mechanism of Action

The mechanism of action of potassium 1,2,3-triazole-5-thiolate involves its ability to interact with various molecular targets. It can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological molecules. This property is particularly useful in enzyme inhibition and protein modification studies .

Comparison with Similar Compounds

Sodium 1,2,3-Triazole-5-Thiolate

Key Similarities and Differences

- Structure : Both compounds share the same 1,2,3-triazole-5-thiolate anion but differ in their counterions (K⁺ vs. Na⁺).

- Synthesis : Sodium 1,2,3-triazole-5-thiolate is synthesized via nucleophilic displacement reactions, such as the reaction of chloroacetamide derivatives with sodium thiolate under reflux in tetrahydrofuran (THF) at 70°C . Potassium 1,2,3-triazole-5-thiolate likely follows a similar synthetic route using potassium hydroxide instead of sodium hydroxide.

- Applications : Sodium thiolate is widely used in the preparation of thioacetamide-triazole (TAT) analogs with potent antibacterial activity . Potassium thiolate may exhibit analogous reactivity but could face limitations due to lower solubility in polar solvents compared to sodium salts.

- Physicochemical Properties :

| Property | Sodium Salt | Potassium Salt |

|---|---|---|

| Molecular Weight | 123.11 g/mol | ~139.22 g/mol* |

| Solubility | High in polar solvents | Likely lower |

| Stability | Sensitive to oxidation | Similar sensitivity |

*Calculated from molecular formula.

1,2,4-Triazole-3-Thiol Derivatives

Structural and Functional Contrasts

- Ring Substitution : Compounds like 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol () differ in the position of the thiol group (1,2,4-triazole vs. 1,2,3-triazole) and the presence of additional substituents (e.g., pyrazole, ethyl groups).

- Biological Activity : 1,2,4-Triazole derivatives are often explored for antimicrobial and enzyme inhibitory activities. For example, 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles show anti-cholinesterase and anti-tyrosinase activities . In contrast, 1,2,3-triazole-5-thiolates are primarily used in antibacterial agent design .

- Synthesis : 1,2,4-Triazole-3-thiols are typically synthesized via cyclization of dithiocarbazinates with hydrazine , whereas 1,2,3-triazole-5-thiolates are derived from nucleophilic substitution reactions .

Parent Acid: 1H-1,2,3-Triazole-5-Thiol

Comparison with Thiolate Salts

- Acidity and Reactivity : The parent acid (1H-1,2,3-triazole-5-thiol) is less stable in its protonated form and is more prone to oxidation compared to its thiolate salts.

- Applications : While the free thiol is rarely used directly in synthesis due to instability, its sodium and potassium salts are preferred for their enhanced nucleophilicity and ease of handling .

Market and Industrial Relevance

- Sodium 1,2,3-Triazole-5-Thiolate : A 2019 market report () highlights its global consumption from 1997–2046, with applications in pharmaceuticals and agrochemicals. Over 200 countries are documented as consumers, with extensive use in antibacterial agent synthesis .

Biological Activity

Potassium 1,2,3-triazole-5-thiolate is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

1,2,3-Triazoles are five-membered heterocyclic compounds that have been recognized for their significant pharmacological properties. They can be synthesized via the "Click" reaction, which involves the cycloaddition of azides and alkynes. This synthetic versatility allows for the incorporation of various functional groups that enhance their biological activity .

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of sodium azide with appropriate alkynes followed by thiolation. The resulting compound can be purified and characterized using techniques such as NMR and mass spectrometry.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant antiproliferative effects against various cancer cell lines:

- Compound Efficacy : A study reported that specific triazole derivatives exhibited IC50 values as low as 0.22 μM against human cancer cells .

- Mechanism of Action : The mechanism often involves apoptosis induction through modulation of apoptotic markers such as Bcl-2 and Bax .

3.2 Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities:

- Inhibition Studies : Several derivatives have demonstrated good inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as antibacterial agents .

- Comparative Analysis : Some synthesized triazoles showed better antibacterial activity compared to traditional antibiotics like vancomycin .

3.3 Other Biological Activities

The compound exhibits a range of other biological activities:

- Antioxidant Activity : Triazoles are known to possess antioxidant properties that can protect cells from oxidative stress.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro .

4. Case Studies and Research Findings

5. Conclusion

This compound represents a promising compound in medicinal chemistry with significant biological activities including anticancer and antimicrobial effects. Its ability to induce apoptosis and inhibit microbial growth highlights its potential as a lead compound for further drug development.

6. Future Directions

Further research is required to explore:

- The structure-activity relationship (SAR) to optimize potency.

- In vivo studies to evaluate therapeutic efficacy and safety.

- Mechanistic studies to elucidate pathways involved in its biological activities.

Q & A

Q. Resolution Strategies

- Standardize assays using CLSI guidelines.

- Validate pure isomers via chiral HPLC.

- Cross-reference with molecular docking studies (e.g., binding affinity to E. coli dihydrofolate reductase) .

How can computational models predict the reactivity of this compound in green chemistry applications?

Advanced Research Question

DFT and molecular dynamics simulations predict:

- Nucleophilic Sites : Sulfur (-S⁻) and triazole N-atoms.

- Catalytic Activity : In cross-coupling reactions (e.g., C–S bond formation).

Validation Approach

Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Use Fukui indices to identify electrophilic/nucleophilic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.